

Application Note: Analysis of Phenethyl Nonanoate by Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: Phenethyl nonanoate

Cat. No.: B1617185

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Abstract

This application note provides a detailed protocol for the identification and quantification of **phenethyl nonanoate** using Gas Chromatography-Mass Spectrometry (GC-MS). **Phenethyl nonanoate**, a fragrance ingredient and potential volatile biomarker, can be reliably analyzed using the methods outlined below. This document includes sample preparation, GC-MS instrument parameters, and data analysis guidelines to ensure accurate and reproducible results.

Introduction

Phenethyl nonanoate (C₁₇H₂₆O₂) is an ester known for its fruity and floral aroma, leading to its use in the fragrance industry.^[1] Beyond its application in consumer products, the analysis of volatile organic compounds (VOCs) like **phenethyl nonanoate** is of growing interest in pharmaceutical and biomedical research for applications such as impurity profiling and biomarker discovery. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and sensitive platform for the separation, identification, and quantification of such compounds. This protocol details a standardized method for the analysis of **phenethyl nonanoate**.

Experimental Protocol

Sample Preparation

The appropriate sample preparation method is crucial for accurate analysis and will depend on the sample matrix. For analysis of **phenethyl nonanoate** as a raw material or in a simple solvent matrix, a direct injection following dilution is typically sufficient.

Materials:

- **Phenethyl nonanoate** standard
- Methanol (or other suitable solvent like ethyl acetate), LC-MS grade
- Volumetric flasks
- Micropipettes
- GC vials with caps

Procedure:

- Standard Preparation: Prepare a stock solution of **phenethyl nonanoate** in methanol at a concentration of 1 mg/mL.
- Calibration Standards: Create a series of calibration standards by serially diluting the stock solution with methanol to achieve a concentration range appropriate for the expected sample concentrations (e.g., 1 µg/mL to 100 µg/mL).
- Sample Preparation:
 - For liquid samples, dilute a known volume or weight of the sample in methanol to bring the expected concentration of **phenethyl nonanoate** within the calibration range.[\[2\]](#)
 - For solid samples, dissolve a known weight of the sample in methanol. Sonication may be used to ensure complete dissolution.[\[2\]](#)
- Final Preparation: Transfer an aliquot of the prepared standard or sample into a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of **phenethyl nonanoate**. These may be adapted based on the specific instrumentation and column used.

Parameter	Condition
Gas Chromatograph	Agilent 7890B GC System or equivalent
Mass Spectrometer	Agilent 5977A MSD or equivalent
GC Column	Restek Stabilwax® (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.[3] A non-polar column like DB-5ms can also be used.[4]
Injection Volume	1 µL
Injector Temperature	250 °C
Injection Mode	Split (e.g., 40:1 split ratio) or Splitless, depending on sensitivity requirements.[2][3]
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min.[2]
Oven Program	Initial temperature of 60 °C held for 1 minute, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
Transfer Line Temp.	260 °C[3]
Ion Source Temp.	230 °C (EI)[3]
Ionization Mode	Electron Ionization (EI) at 70 eV.[5]
Mass Scan Range	35 - 450 amu.[3]
Acquisition Mode	Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative Data Summary

The following table summarizes key quantitative data for the GC-MS analysis of **phenethyl nonanoate**.

Parameter	Value	Reference
Molecular Formula	C17H26O2	[5] [6] [7]
Molecular Weight	262.39 g/mol	[5] [6] [7]
Kovats Retention Index (Standard Non-Polar Column)	1921	[5]
Kovats Retention Index (Semi- Standard Non-Polar Column)	1954.4, 1956.8	[5]
Kovats Retention Index (Standard Polar Column)	2439	[5]

Mass Spectral Data

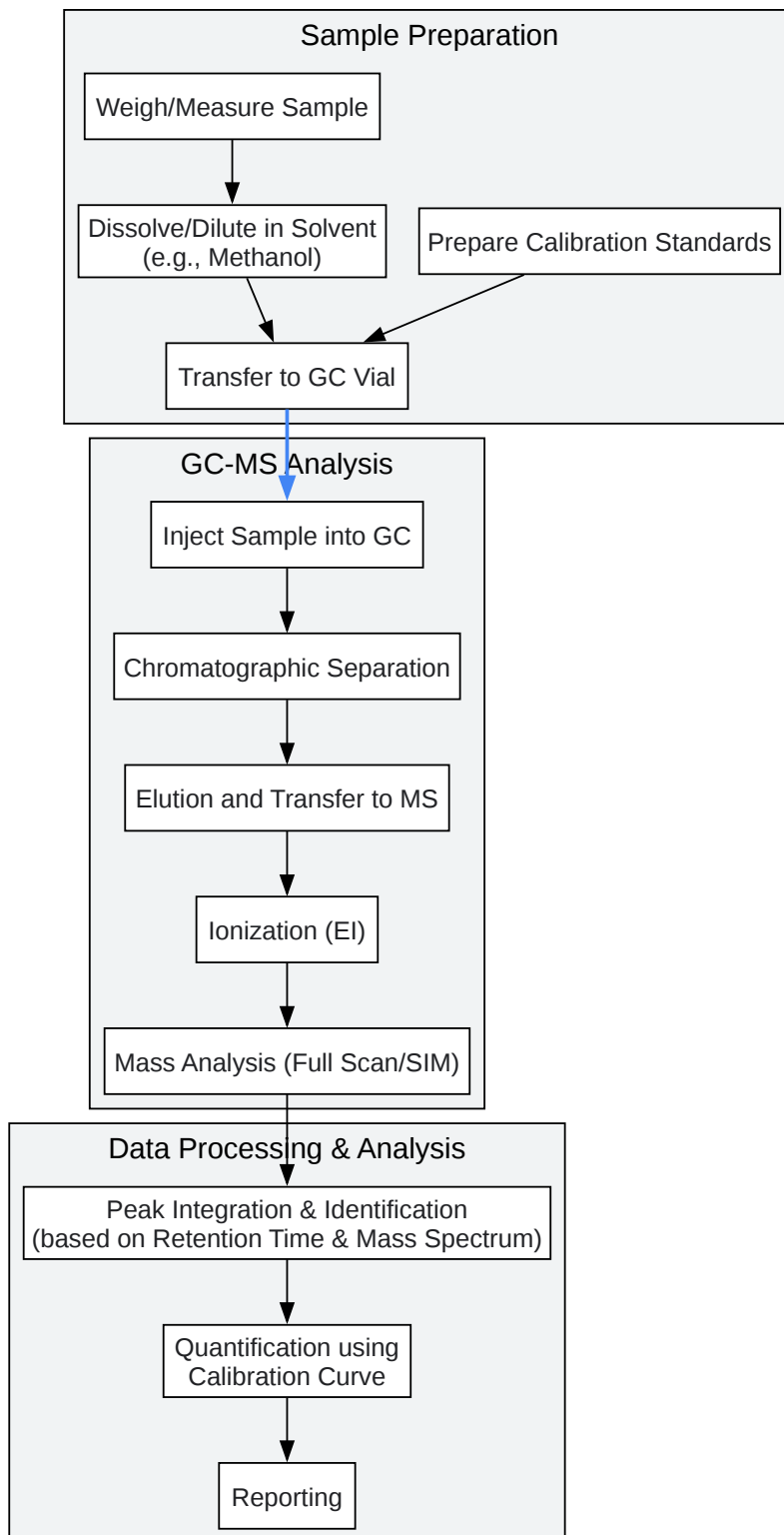
The mass spectrum of **phenethyl nonanoate** is characterized by specific ion fragments that can be used for its identification and quantification.

Mass-to-Charge Ratio (m/z)	Relative Abundance (%)	Ion Fragment
104	100	C8H8+ (Tropylium ion)
105	26.5	C8H9+
91	~15	C7H7+
157	~10	C9H17O+
65	~8	C5H5+
43	5.9	C3H7+
57	5.9	C4H9+
41	5.2	C3H5+

Note: Relative abundances are approximate and may vary slightly between instruments. The base peak at m/z 104 is the most abundant ion and is characteristic of the phenethyl group. This ion is typically used for quantification in SIM mode.

Experimental Workflow Diagram

GC-MS Analysis Workflow for Phenethyl Nonanoate

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Caption: Workflow for the GC-MS analysis of **phenethyl nonanoate**.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of **phenethyl nonanoate** by GC-MS. The described methodology, including sample preparation, instrument parameters, and data analysis, is suitable for researchers, scientists, and professionals in the pharmaceutical and fragrance industries. Adherence to this protocol will facilitate reliable and reproducible quantification and identification of **phenethyl nonanoate** in various sample matrices.

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